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molecular formula C10H9F3O4 B3347057 Methyl 3-methoxy-4-(trifluoromethoxy)benzoate CAS No. 1261827-94-4

Methyl 3-methoxy-4-(trifluoromethoxy)benzoate

Cat. No. B3347057
M. Wt: 250.17 g/mol
InChI Key: YQZPTEQQJLARHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08592383B2

Procedure details

Antimony (V) Chloride (26.4 mg, 0.088 mmol) was added to a stirred, room temperature mixture of 173A (550 mg, 1.768 mmol) and antimony trifluoride (221 mg, 1.238 mmol) in a sealed tube, and the mixture was stirred at 170° C. for 4 h. The mixture was cooled, diluted with diethyl ether (50 mL), washed with water (50 mL), dried (MgSO4), filtered and the solvent was evaporated under reduced pressure. The residue was purified by column chromatography on silica gel; 24 g prepacked column, eluting with EtOAc/isohexane=10% to give methyl 3-methoxy-4-(trifluoromethoxy)benzoate 173B (240 mg, 0.959 mmol, 54.3% yield) as a white solid.
Quantity
50 mL
Type
solvent
Reaction Step One
Name
173A
Quantity
550 mg
Type
reactant
Reaction Step Two
Name
antimony trifluoride
Quantity
221 mg
Type
reactant
Reaction Step Two
Quantity
26.4 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]([F:17])([F:16])[O:3][C:4]1[CH:13]=[CH:12][C:7]([C:8]([O:10][CH3:11])=[O:9])=[CH:6][C:5]=1[O:14][CH3:15].[Sb](F)(F)[F:19]>C(OCC)C.[Sb](Cl)(Cl)(Cl)(Cl)Cl>[CH3:15][O:14][C:5]1[CH:6]=[C:7]([CH:12]=[CH:13][C:4]=1[O:3][C:2]([F:17])([F:19])[F:16])[C:8]([O:10][CH3:11])=[O:9]

Inputs

Step One
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
173A
Quantity
550 mg
Type
reactant
Smiles
BrC(OC1=C(C=C(C(=O)OC)C=C1)OC)(F)F
Name
antimony trifluoride
Quantity
221 mg
Type
reactant
Smiles
[Sb](F)(F)F
Name
Quantity
26.4 mg
Type
catalyst
Smiles
[Sb](Cl)(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 170° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
WASH
Type
WASH
Details
washed with water (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel
WASH
Type
WASH
Details
24 g prepacked column, eluting with EtOAc/isohexane=10%

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC=1C=C(C(=O)OC)C=CC1OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.959 mmol
AMOUNT: MASS 240 mg
YIELD: PERCENTYIELD 54.3%
YIELD: CALCULATEDPERCENTYIELD 77.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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